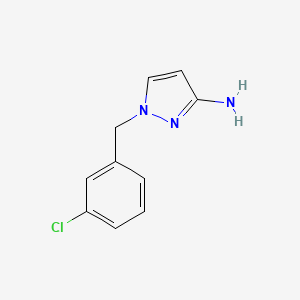

1-(3-chlorobenzyl)-1H-pyrazol-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFXSHIUCRYMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorobenzyl 1h Pyrazol 3 Amine and Analogues

Historical Context of Pyrazole (B372694) Synthesis Relevant to This Compound

The history of pyrazole synthesis dates back to 1883, when German chemist Ludwig Knorr first reported the synthesis of pyrazole. wikipedia.orgontosight.ai A classical method, developed by Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org One of the most fundamental and enduring methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.orgnumberanalytics.commdpi.com This foundational reaction has been the basis for numerous variations and improvements over the decades.

Another historically significant approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazine, followed by a dehydrogenation or oxidation step to yield the aromatic pyrazole ring. wikipedia.orgnih.gov These early methods laid the groundwork for the development of more sophisticated and regioselective synthetic routes that are employed today for the synthesis of complex pyrazole derivatives, including those with specific substitution patterns like 1-(3-chlorobenzyl)-1H-pyrazol-3-amine. The continual evolution of these synthetic strategies has been driven by the demand for novel compounds with tailored properties for various applications. numberanalytics.com

Targeted Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic disconnections, primarily focusing on the formation of the pyrazole core and the introduction of the amine and the 3-chlorobenzyl substituents.

Condensation Reactions in Pyrazole Ring Formation

Condensation reactions are a primary method for constructing the pyrazole ring. nih.gov The most common approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. nih.govnih.gov For the target molecule, this would typically involve the reaction of (3-chlorobenzyl)hydrazine (B1352379) with a three-carbon component that already contains or can be converted to an amino group.

A key precursor for this synthesis is β-ketonitriles. The reaction of β-ketonitriles with hydrazines is a well-established route to 5-aminopyrazoles. For instance, the condensation of benzoylacetonitrile (B15868) with substituted phenylhydrazines yields 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Conditions |

| (3-chlorobenzyl)hydrazine | 3-oxopropanenitrile (Cyanoacetaldehyde) | This compound | Acid or base catalysis |

| Hydrazine | 3-(3-chlorobenzylamino)acrylonitrile | This compound | Cyclization |

Another viable strategy is the cyclocondensation of α,β-unsaturated ketones with hydrazines, which initially forms pyrazolines that are subsequently oxidized to pyrazoles. nih.govmdpi.com

Nucleophilic Substitution Strategies

Nucleophilic substitution can be employed to introduce the 3-chlorobenzyl group onto a pre-formed pyrazole ring. nih.gov This typically involves the N-alkylation of a pyrazole derivative. The pyrazole ring system has two nitrogen atoms, and regioselectivity of alkylation can be a challenge. nih.gov Generally, the less sterically hindered nitrogen is more susceptible to alkylation.

In the context of synthesizing this compound, one could start with 1H-pyrazol-3-amine and react it with 3-chlorobenzyl halide (e.g., chloride or bromide) in the presence of a base.

| Starting Material | Reagent | Product | Base |

| 1H-pyrazol-3-amine | 3-chlorobenzyl chloride | This compound | K₂CO₃, NaH, or other suitable bases |

Nucleophilic aromatic substitution (SNAr) on a suitably activated pyrazole ring is another, though less common, possibility for introducing the amino group. encyclopedia.pub

Reductive Amination Approaches

Reductive amination is a powerful tool for forming C-N bonds and can be applied to the synthesis of pyrazole derivatives. harvard.edu This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. ineosopen.org

For the synthesis of the target compound, this could involve the reductive amination of a pyrazole aldehyde. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully used in reductive amination reactions with various amines. ineosopen.org A similar strategy could be envisioned where a pyrazole-3-carbaldehyde is reacted with an appropriate amine, followed by reduction. However, for the synthesis of a primary amine like this compound, this approach is less direct. A more relevant application would be in the synthesis of derivatives where the amine is further functionalized.

A one-pot synthesis of N-substituted pyrazolyl amines has been reported via a solvent-free condensation followed by a reduction sequence. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. thieme-connect.com Several one-pot methods for the synthesis of substituted pyrazoles have been developed. These often involve multicomponent reactions where three or more reactants are combined in a single reaction vessel. beilstein-journals.org

A one-pot, two-component synthesis of substituted N-phenyl pyrazoles has been achieved by reacting 1,3-dicarbonyl compounds with phenylhydrazine (B124118). ijsrch.comjocpr.com Similarly, a three-component process involving β-dimethylamino vinyl ketones, aryl halides, and hydrazines can yield N-substituted pyrazoles with high regioselectivity. nih.gov More recently, a one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes has been used to synthesize 1,3,5-trisubstituted pyrazoles. acs.org

| Reactants | Catalyst/Conditions | Product Type |

| Ketones, Aldehydes, Hydrazine | Bromine or Oxygen/DMSO | 3,4,5-trisubstituted pyrazoles |

| Aryl Aldehyde Hydrazones, Acetophenones | DMSO/I₂/HCl in Ethanol | 3,5-diarylpyrazoles |

| 1,3-Dicarbonyls, Phenylhydrazines | Ionic Liquid | Substituted N-phenyl pyrazoles |

Strategies for Derivatization and Functionalization of the Pyrazole Scaffold

The pyrazole ring is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. nih.gov The reactivity of the pyrazole ring is influenced by the substituents present. The pyrazole ring has both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions. nih.gov

Electrophilic substitution, such as halogenation, nitration, and sulfonation, typically occurs at the C4 position. nih.gov The nitrogen atoms of the pyrazole ring can undergo N-alkylation and N-arylation. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for introducing carbon-carbon bonds at various positions on the pyrazole ring. researchgate.netrsc.org This often requires prior halogenation of the ring. Direct C-H functionalization has also emerged as a powerful tool for the derivatization of pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org

The amino group of this compound is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functional groups and build more complex molecular architectures. acs.org

Modifications at the N1 Position

The synthesis of N1-substituted aminopyrazoles can be achieved through several routes, a common one being the condensation of a monosubstituted hydrazine with a suitable 1,3-dielectrophilic compound, such as a β-ketonitrile. chim.it The choice of the substituted hydrazine dictates the group that will be installed at the N1 position. For instance, reacting a β-ketonitrile with phenylhydrazine or methylhydrazine would yield the corresponding N1-phenyl or N1-methyl pyrazole analogues.

Another powerful method for modifying the N1 position is through N-arylation reactions. Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann reactions have been successfully employed for the N-arylation of aminopyrazoles. chim.it The regioselectivity of these reactions (i.e., whether arylation occurs at N1 or N2) can be influenced by factors such as steric hindrance on the pyrazole ring and the choice of catalyst, ligands, and reaction conditions. chim.it For example, research has shown that using hindered, electron-rich ligands can selectively direct arylation to one of the ring nitrogens. chim.it

The nature of the N1-substituent can significantly impact the compound's properties. Studies on related pyrazole systems have shown that varying the aryl or alkyl groups at this position can lead to a loss or alteration of biological activity, highlighting the importance of the unsubstituted N1 nitrogen in certain molecular interactions. nih.gov

Table 1: Examples of Modifications at the Pyrazole N1 Position

| N1-Substituent | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Benzyl (B1604629) | Alkylation | 1H-pyrazole, Benzyl bromide | researchgate.net |

| 4-Fluorobenzyl | Alkylation | 4-(Pyrazol-4-yl)boronic acid pinacol (B44631) ester, 4-Fluorobenzyl bromide | researchgate.net |

| Phenyl | Condensation | β-ketonitrile, Phenylhydrazine | chim.it |

| Aryl/Heteroaryl | Buchwald-Hartwig Coupling | 3-Aminopyrazole (B16455), Aryl/Heteroaryl halide | chim.it |

Substitutions on the Chlorobenzyl Moiety

The 3-chlorobenzyl group at the N1 position offers another site for chemical modification. Altering the electronic and steric properties of this aromatic ring can fine-tune the molecule's characteristics. Modifications can include changing the position of the chlorine atom (e.g., to the ortho or para position) or replacing it with other functional groups.

The synthesis of these analogues typically involves starting with a differently substituted benzyl halide or corresponding benzylhydrazine. For example, 1-(4-chlorobenzyl)- and 1-(4-fluorobenzyl)-1H-pyrazole analogues have been synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with the corresponding substituted benzyl bromide. researchgate.net This modular approach allows for the introduction of a variety of substituents onto the benzyl ring.

Electron-donating groups (like methyl or methoxy) or other electron-withdrawing groups (like trifluoromethyl or nitro) can be introduced to systematically probe the effects of electronics on the molecule's function. The position of these substituents (ortho, meta, para) also has a significant impact, as it alters the molecule's shape and the potential for steric interactions.

Table 2: Examples of Substitutions on the N1-Benzyl Moiety

| Original Moiety | Modified Moiety | Rationale for Modification | Synthetic Precursor Example | Reference |

|---|---|---|---|---|

| 3-Chlorobenzyl | 4-Chlorobenzyl | Investigate positional isomer effects | 4-Chlorobenzyl bromide | researchgate.net |

| 3-Chlorobenzyl | 4-Fluorobenzyl | Modulate electronic properties (halogen effect) | 4-Fluorobenzyl bromide | researchgate.net |

| 3-Chlorobenzyl | 3,4-Difluorobenzyl | Increase electron-withdrawing character | 3,4-Difluorobenzyl bromide | researchgate.net |

Transformations at the Pyrazole Ring Amine Position

The 3-amino group is a versatile functional handle that can undergo a variety of chemical transformations, making it a key site for derivatization. Its nucleophilic character allows it to react with electrophiles, and it serves as a crucial building block for the synthesis of fused heterocyclic systems. mdpi.com

One of the most important reactions of 3-aminopyrazoles is their use in the construction of pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov This is typically achieved by reacting the aminopyrazole with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated carbonyl compound. nih.govchim.it The reaction proceeds via an initial attack by either the exocyclic amino group or an endocyclic ring nitrogen, followed by cyclization and dehydration to form the fused bicyclic system. mdpi.comnih.gov The regioselectivity of this condensation can be controlled by the reaction conditions and the nature of the reactants. nih.gov

The amino group can also undergo other transformations. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. google.com Furthermore, more complex transformations, such as deaminative functionalization, have been reported for related amino-pyrazoles. This process involves the diazotization of the amino group, followed by coupling reactions like Suzuki-Miyaura cross-coupling to introduce aryl substituents at the C3 position. acs.org This highlights the potential to replace the amino group entirely, further expanding the chemical diversity of the scaffold. acs.org

Table 3: Examples of Transformations at the 3-Amine Position

| Reagent Type | Specific Reagent Example | Resulting Structure/Product | Transformation Type | Reference |

|---|---|---|---|---|

| β-Diketone | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.gov |

| Enaminone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenylpyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.gov |

| Enaminonitrile | 2-(dimethylaminomethylene)malononitrile | 5-Amino-7-(dimethylamino)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Cyclocondensation | nih.gov |

| Acid Chloride | Phenylacetyl chloride | N-(1-(3-chlorobenzyl)-1H-pyrazol-3-yl)-2-phenylacetamide | Acylation | google.com |

Computational Chemistry and Molecular Modeling Studies of 1 3 Chlorobenzyl 1h Pyrazol 3 Amine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods have been instrumental in elucidating the fundamental electronic properties of 1-(3-chlorobenzyl)-1H-pyrazol-3-amine. These studies offer a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For this compound, DFT has been employed to determine the most stable three-dimensional arrangement of its atoms, a process known as molecular optimization. These calculations are foundational for understanding the molecule's physical and chemical properties.

Theoretical calculations for similar pyrazole (B372694) derivatives have often utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve optimized molecular geometries. researchgate.net This level of theory is well-regarded for its ability to produce results that are in good agreement with experimental data for a wide range of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Bandgap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between the HOMO and LUMO is known as the energy bandgap, which is a key indicator of molecular stability and reactivity. nih.gov

For pyrazole derivatives, the HOMO-LUMO energy gap is a significant parameter that influences their biological and chemical activities. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on related compounds have shown that these parameters can be reliably calculated using DFT methods. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Bandgap (ΔE) | - |

No specific data is available for this compound.

Evaluation of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are typically color-coded for ease of interpretation, with red indicating negative potential and blue indicating positive potential. nih.gov

In pyrazole-containing compounds, the MEP analysis helps to identify the reactive sites and understand intermolecular interactions. nih.gov For instance, the nitrogen atoms of the pyrazole ring are often associated with regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group are expected to be in regions of positive potential.

Prediction of Reactivity Descriptors and Global Reactivity Parameters

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. elsevierpure.com Such descriptors are crucial for understanding the molecule's behavior in chemical reactions.

For instance, chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. researchgate.net These parameters are calculated using the energies of the frontier molecular orbitals and are valuable in predicting the chemical behavior of the compound. elsevierpure.com

| Reactivity Descriptor | Value |

|---|---|

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

No specific data is available for this compound.

Spectroscopic Property Prediction and Vibrational Analysis

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization.

Theoretical Infrared (IR) and Raman Spectroscopic Simulations

Theoretical simulations of Infrared (IR) and Raman spectra are performed to understand the vibrational modes of a molecule. These simulations, typically carried out using DFT, provide a set of vibrational frequencies and their corresponding intensities. By comparing the theoretical spectra with experimental data, a detailed assignment of the vibrational bands can be achieved. elsevierpure.com

For pyrazole derivatives, the vibrational spectra exhibit characteristic bands corresponding to the stretching and bending modes of the pyrazole ring, the benzyl (B1604629) group, and the amine group. For example, the N-H stretching vibrations of the amine group are typically observed in the high-frequency region of the IR spectrum. The C-Cl stretching vibration of the chlorobenzyl group would also give rise to a characteristic band. These theoretical predictions are invaluable for the interpretation of experimental spectroscopic data.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies published that focus solely on the compound This compound for the detailed analyses requested in the outline.

The existing research on pyrazole derivatives covers a wide range of computational methodologies, including Nuclear Magnetic Resonance (NMR) chemical shift predictions, Potential Energy Distribution (PED) analysis, analysis of intermolecular and noncovalent interactions, and molecular dynamics simulations. mdpi.comresearchgate.netrsc.orgnih.goveurasianjournals.comnih.gov These studies provide a foundational understanding of the behavior of the pyrazole scaffold and its substituted analogues. nih.govjocpr.commdpi.comnih.gov

However, the specific quantitative data, detailed research findings, and data tables for this compound across the requested subsections—from NMR chemical shift predictions to molecular dynamics simulations—are not present in the current body of scientific publications. Generating such an article would require fabricating data and research findings, which would be scientifically inaccurate.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline and content inclusions for the specified compound.

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry plays a pivotal role in the prediction of nonlinear optical (NLO) properties of molecules, offering insights into their potential applications in optoelectronics and photonics. For pyrazole derivatives, including this compound, these theoretical studies are crucial for understanding structure-property relationships and guiding the synthesis of novel materials with enhanced NLO responses.

The NLO properties of organic molecules are governed by their molecular structure, particularly the presence of π-conjugated systems and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). Pyrazole-based compounds have garnered significant attention in this regard due to their inherent aromaticity and the versatility with which they can be substituted to create push-pull systems. ekb.eg

Theoretical investigations into the NLO properties of pyrazole derivatives are predominantly carried out using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. researchgate.netwum.edu.pk These quantum mechanical calculations allow for the determination of key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG) and other second-order NLO phenomena.

In the case of this compound, the molecule possesses an amino group (-NH2) at the 3-position of the pyrazole ring, which can act as an electron-donating group. The pyrazole ring itself is part of the conjugated system, and the 3-chlorobenzyl group at the 1-position can influence the electronic distribution within the molecule. Computational studies on similar pyrazole structures help in predicting the NLO behavior of this specific compound.

Research on various pyranopyrazole derivatives, for instance, has shown that substitutions on the aldehydic phenyl rings can be used to modify the energy gap of the molecule and enhance NLO properties. wum.edu.pk The choice of DFT functional, such as B3LYP, and the basis set, like 6-31++G(d,p), are common in these predictive studies. wum.edu.pk

| Compound | μ (Debye) | α (a.u.) | β (a.u.) |

|---|---|---|---|

| AG.1 | 4.54 | 312.79 | 3197.87 |

| AG.2 | 5.88 | 314.16 | 2143.08 |

| AG.3 | 6.19 | 340.08 | 5506.74 |

Data for AG.1, AG.2, and AG.3 are illustrative and taken from studies on other pyranopyrazole derivatives.

| Compound | μ (Debye) | α (a.u.) | β (a.u.) |

|---|---|---|---|

| Compound 1 | 2.011 | 309.284 | 1015.656 |

| Compound 2 | 4.086 | 330.147 | 1589.983 |

| Compound 3 | 4.322 | 336.564 | 3956.124 |

| Compound 4 | 6.233 | 346.516 | 1453.645 |

| Compound 5 | 6.541 | 352.933 | 4828.948 |

| Compound 6 | 3.064 | 320.198 | 2340.584 |

This data is for illustrative purposes and represents calculations for pyrazolyl quinolinone derivatives, not this compound. ekb.eg

Pharmacological and Biological Activity Profiling of 1 3 Chlorobenzyl 1h Pyrazol 3 Amine and Its Analogues

Antimicrobial and Antitubercular Activity Research

The pyrazole (B372694) moiety is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netepo.org Research has demonstrated that various substituted pyrazoles possess significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains. researchgate.netvulcanchem.com Analogues incorporating a chlorophenyl group, in particular, have been a focus of synthetic efforts to develop new antitubercular and antimicrobial drugs.

In Vitro Screening Against Bacterial Strains (e.g., Mycobacterium tuberculosis)

While specific screening data for 1-(3-chlorobenzyl)-1H-pyrazol-3-amine is not extensively detailed in the available literature, numerous studies on closely related analogues highlight the potential of this chemical class. A study focused on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed significant antitubercular and antimicrobial activity. These compounds were tested in vitro against the H37Rv strain of Mycobacterium tuberculosis using the BACTEC 460 radiometric system, with several analogues demonstrating potent activity.

Furthermore, the general class of 1,3,5-trisubstituted pyrazoles has been identified as a source of potent inhibitors of M. tuberculosis, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range and showing low cytotoxicity. The antimicrobial potential of pyrazole derivatives extends to other pathogenic bacteria as well. For instance, certain pyrazole-4-carboxamide derivatives have shown good activity against both Gram-positive and Gram-negative pathogens. The table below summarizes the in vitro antitubercular activity for representative analogues.

| Compound Analogue Structure | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-4-(hydrazonomethyl)-1H-pyrazole derivative | Mycobacterium tuberculosis H37Rv | 0.2 | |

| 3-(4-chlorophenyl)-4-(azetidin-2-on-1-yl)-1H-pyrazole derivative | Mycobacterium tuberculosis H37Rv | 0.5 | |

| 1,3,5-trisubstituted pyrazole (Compound 6) | Mycobacterium tuberculosis | 0.00925 µM | |

| 1,3,5-trisubstituted pyrazole (Compound 12) | Mycobacterium tuberculosis | 0.03 µM |

Inhibition of Bacterial Serine/Threonine Protein Kinases

Bacterial serine/threonine protein kinases (STKs) are crucial for regulating various cellular processes, including growth, virulence, and pathogenicity, making them attractive targets for novel antimicrobial agents. While eukaryotic kinase inhibition by pyrazole derivatives is well-documented, research into their effects on bacterial STKs is an emerging field.

Studies have shown that certain fused pyrazole systems, such as 3-amino-1H-pyrazolo[3,4-b]quinolines, exhibit significant inhibitory activity against bacterial STKs. vulcanchem.com This suggests that the 3-aminopyrazole (B16455) core, present in this compound, could be a key pharmacophoric feature for this activity. Additionally, other pyrazole scaffolds, like diaryl pyrazoles, have been identified as inhibitors of bacterial histidine kinases, a component of the two-component signaling systems vital for bacterial response to environmental changes. However, specific research directly linking this compound or its close analogues to the inhibition of bacterial serine/threonine protein kinases has not been extensively reported.

Mechanistic Studies on Cell Wall Biosynthesis Inhibition

The bacterial cell wall, particularly the peptidoglycan layer, is a critical target for many established antibiotics. Some pyrazole-containing compounds have been found to exert their antimicrobial effect through mechanisms that involve the disruption of cell wall synthesis. researchgate.net For example, a class of pyrazole-derived hydrazones was shown to act by disrupting the bacterial cell wall. researchgate.net

More specific mechanistic studies have identified pyrazole-based compounds as inhibitors of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential metalloenzyme in the biosynthetic pathway of lysine (B10760008) and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in many bacteria. The inhibition of such enzymes represents a novel antibiotic mechanism. While these findings are promising for the pyrazole class as a whole, direct mechanistic studies confirming that this compound specifically acts by inhibiting cell wall biosynthesis are not yet available in the reviewed literature.

Anti-inflammatory Properties Investigation

The pyrazole scaffold is famously integrated into several nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, which functions as a selective cyclooxygenase-2 (COX-2) inhibitor. google.comresearchgate.net This has spurred extensive research into novel pyrazole analogues for their anti-inflammatory potential. Derivatives bearing a chlorophenyl substituent have been synthesized and evaluated, showing promising anti-inflammatory profiles in both in vitro and in vivo models.

Modulation of Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory activity of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Research on analogues of this compound, such as new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, has demonstrated their ability to inhibit COX enzymes. In in vitro assays, these compounds were evaluated for their inhibitory concentration (IC50) against both COX-1 and COX-2, with some showing preferential selectivity for COX-2. This selectivity is a critical factor in the development of safer anti-inflammatory agents.

| Compound Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 15.21 | 0.32 | 47.53 | |

| N-phenyl-2-((1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide | 14.12 | 0.25 | 56.48 | |

| Celecoxib (Reference) | 15.15 | 0.20 | 75.75 |

Effects on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the pathogenesis of inflammatory diseases. The inhibition of these cytokines is a valuable therapeutic strategy. The p38 MAP kinase pathway is a key signaling cascade that mediates the production of TNF-α and IL-1, making it a target for anti-inflammatory drug development.

Several studies have confirmed that pyrazole derivatives can modulate the production of these cytokines. For example, a series of novel pyrazole analogues was found to significantly reduce the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. Another study identified pyrazolyltriazole alcohols as having anti-inflammatory activity based on the inhibition of both TNF-α and IL-6. researchgate.net While direct data on this compound is limited, reports on structural analogues, such as 3-chloro-1-(4-chlorophenyl)-1H-pyrazole, indicate that this class of compounds demonstrates TNF-α and IL-6 inhibitory activity, likely through the inhibition of upstream signaling pathways like p38 kinase.

Antiviral Activity Assessments

The broad biological activity of pyrazole derivatives extends to the domain of antiviral research. nih.govresearchgate.net A variety of pyrazole-containing compounds have been synthesized and evaluated for their efficacy against a range of DNA and RNA viruses. frontiersin.org

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are urgently needed. The pyrazole scaffold has emerged as a promising starting point for the development of novel antileishmanial agents. nih.gov

Several studies have reported the in vitro antileishmanial activity of pyrazole derivatives against different Leishmania species. academicjournals.orgresearchgate.netmdpi.com In one study, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives were evaluated for their efficacy against Leishmania major. nih.gov Several of these compounds exhibited promising antileishmanial activity, with some showing significantly lower IC50 values than the standard drug, Glucantime. nih.gov The structure-activity relationship analysis indicated that the presence and position of substituents on the pyrazole and phenyl rings significantly affect their activity. nih.gov For instance, the presence of a chlorine group was found to be favorable for the antileishmanial effects. nih.gov Another study on endoperoxide–pyrazole hybrids also demonstrated activity against Leishmania promastigotes. mdpi.com While specific data on this compound is lacking, the demonstrated efficacy of chlorinated pyrazole analogues suggests that it could be a candidate for future antileishmanial screening. nih.gov

Antidiabetic and Hypoglycemic Potential

The pyrazole scaffold is a core component in many compounds investigated for antidiabetic properties. frontiersin.orgresearchgate.netmdpi.com Research has demonstrated that derivatives of this heterocyclic amine show potential in managing blood glucose levels through various mechanisms, including the inhibition of key metabolic enzymes. frontiersin.orgresearchgate.net

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating lipid and glucose metabolism. nih.govmdpi.com Small-molecule agonists of PPARs are an important therapeutic approach for treating dyslipidemia. nih.govresearchgate.net Several pyrazole derivatives have been identified as potent PPAR agonists. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives were identified as PPARγ partial agonists. ebi.ac.uk Another class of related compounds, 1H-pyrazolo-[3,4-b]pyridine derivatives, have been shown to be selective activators of PPARα. nih.govresearchgate.net These findings suggest that the pyrazole scaffold is a viable backbone for the design of PPAR modulators. While direct studies on this compound are not extensively documented in this context, the established activity of its analogues indicates a potential for interaction with PPARs, which warrants further investigation.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can effectively lower postprandial blood glucose levels. acs.org This mechanism is a validated target for managing type 2 diabetes. acs.org A recent study on a series of acyl pyrazole sulfonamides, which share structural similarities with this compound, demonstrated significant α-glucosidase inhibitory activity. frontiersin.orgresearchgate.net

One notable analogue, (E)-4-((1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide, which contains the 1-(3-chlorobenzoyl) moiety, was found to be a highly potent inhibitor of α-glucosidase. frontiersin.orgresearchgate.net The entire series of synthesized compounds showed greater potency than the standard drug, acarbose. researchgate.net The structure-activity relationship in these studies highlights the importance of the pyrazole nucleus in achieving this inhibitory effect. frontiersin.orgresearchgate.net

| Compound | α-Glucosidase IC₅₀ (µM) |

|---|---|

| Acyl Pyrazole Sulfonamide Analogue (5a) | 1.13 ± 0.06 |

| (E)-4-((1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide (Analogue 5b) | Potent inhibitor (IC₅₀ value within 1.13-28.27 µM range) |

| Acarbose (Standard) | 35.1 ± 0.14 |

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has significantly evolved from classical methods. researchgate.net Future research should focus on applying modern, efficient, and environmentally friendly synthetic strategies to produce 1-(3-chlorobenzyl)-1H-pyrazol-3-amine and its analogs. Traditional methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, while foundational, can be resource-intensive. nih.govmdpi.com

Advanced synthetic methodologies that warrant exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. ias.ac.in

Green Chemistry Approaches: Utilizing solvent-free conditions or environmentally benign solvents like water can make the synthesis more sustainable. ias.ac.in

Catalytic Methods: The use of metal or organocatalysts can provide high selectivity and milder reaction conditions for constructing the pyrazole ring. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Method | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Traditional Cyclocondensation | Reaction of a 1,3-difunctional compound (e.g., diketone) with a hydrazine (B178648) derivative. nih.govmdpi.com | Well-established, readily available starting materials. | Baseline method for initial synthesis and comparison. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction. researchgate.net | Accelerated reaction rates, higher yields, improved purity. researchgate.net | Rapid generation of an analog library for screening. |

| Multicomponent Reactions | One-pot reaction involving three or more starting materials. ias.ac.in | High atom economy, operational simplicity, reduced waste. | Efficiently create structurally diverse derivatives. |

| Green Chemistry Methods | Employs eco-friendly solvents (e.g., water) or solvent-free conditions. ias.ac.in | Reduced environmental impact, enhanced safety. | Development of sustainable manufacturing processes. |

Advanced Computational Approaches for Drug Discovery

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular behavior and interactions. eurasianjournals.com For this compound, these approaches can provide crucial insights to guide its development.

Molecular Docking: This technique can predict the binding orientation and affinity of the compound to the active site of various biological targets, such as protein kinases or enzymes. eurasianjournals.commdpi.com This helps in prioritizing which targets to pursue experimentally.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and properties of the molecule, helping to understand its reactivity and interaction mechanisms at a deeper level. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and key interactions over time. mdpi.com

Pharmacophore Mapping and 3D-QSAR: These methods can identify the essential structural features required for biological activity and develop quantitative structure-activity relationships (QSAR) to predict the potency of new analogs before their synthesis. mdpi.com

Table 2: Application of Computational Techniques in Drug Discovery

| Computational Method | Objective | Expected Outcome for this compound |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to biological targets. eurasianjournals.com | Identification of potential protein targets (e.g., kinases, enzymes). |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-protein complex. mdpi.com | Validation of docking results and understanding of binding stability. |

| 3D-QSAR | Correlate 3D structural properties with biological activity. mdpi.com | A predictive model to guide the design of more potent analogs. |

| ADME Prediction | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). chemmethod.com | Early assessment of drug-likeness to prioritize compounds with favorable profiles. |

Expansion of Biological Activity Spectrum and Target Landscape

The pyrazole scaffold is a versatile core found in drugs targeting a wide range of diseases. nih.gov While the specific biological activities of this compound are not yet fully characterized, its structure suggests potential across several therapeutic areas. Future research should involve broad-spectrum screening to uncover its full potential.

Potential targets and activities to investigate include:

Anticancer Activity: Many pyrazole derivatives act as inhibitors of protein kinases (e.g., EGFR, VEGFR, CDK2), which are crucial in cancer cell proliferation. mdpi.comnih.govmdpi.com Screening against a panel of cancer cell lines and related kinases is a logical first step.

Anti-inflammatory Effects: Pyrazole is the core of well-known anti-inflammatory drugs like celecoxib. nih.gov Investigating the compound's ability to inhibit enzymes like cyclooxygenase (COX) could reveal anti-inflammatory properties. researchgate.net

Antimicrobial Activity: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties. mdpi.com Testing against various pathogenic bacteria and fungi could identify new antimicrobial leads.

Neuroprotective Potential: Some pyrazole compounds have shown activity against targets relevant to neurodegenerative diseases. researchgate.net Exploring its effects on enzymes like monoamine oxidase (MAO) or receptors in the central nervous system could be a fruitful avenue. nih.gov

Table 3: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | CDKs, EGFR, VEGFR, JAK, B-raf mdpi.commdpi.com | Oncology |

| Inflammatory Enzymes | COX-2, 15-LOX researchgate.netresearchgate.net | Inflammation, Pain |

| Microbial Enzymes | DNA gyrase, Topoisomerase IV benthamdirect.com | Infectious Diseases |

| CNS Targets | Monoamine Oxidase (MAO), Cannabinoid Receptors (CB1) nih.govnih.gov | Neurological Disorders, Obesity |

Development of Structure-Guided Design Strategies

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing a lead compound. rsc.org By synthesizing analogs of this compound and evaluating their biological activity, researchers can determine which structural modifications enhance potency and selectivity. nih.gov

Key areas for structural modification and SAR studies include:

Substitution on the Benzyl (B1604629) Ring: The position and nature of the chloro group on the benzyl ring can be varied. Introducing other substituents (e.g., fluoro, methyl, methoxy) could significantly impact binding affinity and pharmacokinetic properties.

Modification of the Pyrazole Core: Substitutions at other positions of the pyrazole ring could be explored to probe interactions with target proteins.

Alteration of the Aminopyrazole Moiety: The amine group can be acylated or otherwise modified to explore additional hydrogen bonding or hydrophobic interactions within a target's binding site.

Combining computational predictions with experimental results from SAR studies will enable a rational, structure-guided design approach. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry for developing novel therapeutics with improved efficacy and safety profiles. nih.gov

Table 4: Illustrative Structure-Activity Relationship (SAR) Exploration

| Parent Compound | Modification Site | Example Modification | Hypothesized Outcome |

|---|---|---|---|

| This compound | Benzyl Ring (Position 3) | Replace -Cl with -F or -CF3 | Alter lipophilicity and electronic properties, potentially improving cell permeability or target binding. |

| This compound | Benzyl Ring (Position 4) | Move -Cl to position 4 | Change the vector of the substituent to probe different regions of a binding pocket. |

| This compound | Pyrazol-3-amine | Acylation to form an amide | Introduce hydrogen bond donor/acceptor capabilities to form new interactions with the target. |

| This compound | Pyrazole Ring (Position 4) | Add a small alkyl group (e.g., methyl) | Provide a steric element that could enhance selectivity for a specific target. |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, NH₂ signals at δ 4.5–5.0 ppm) .

- X-ray crystallography : Tools like SHELX (e.g., SHELXL for refinement) resolve 3D structures, revealing bond angles and halogen interactions. For example, the chlorine atom’s position influences molecular packing .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 209.05 [M+H]⁺) .

How can researchers resolve contradictions in reported biological activities of pyrazole derivatives with varying halogen substituents?

Advanced

Discrepancies often arise from substituent positioning (e.g., 3-Cl vs. 4-Cl) or assay conditions. Methodological solutions include:

- Comparative SAR studies : Test analogs (e.g., 1-(4-chlorobenzyl) vs. 1-(3-chlorobenzyl)) under identical conditions to isolate substituent effects .

- Orthogonal assays : Validate kinase inhibition claims using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .

- Meta-analysis : Cross-reference datasets from PubChem or Reaxys to identify outliers .

What computational strategies are used to predict the binding interactions of this compound with biological targets?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina model interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between NH₂ and catalytic lysine residues .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values to prioritize analogs .

What in vitro assays are recommended for initial biological screening of this compound?

Q. Basic

- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR) at 10 µM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72h exposure .

- Enzyme-linked assays : Measure inhibition of COX-2 or 5-LOX to assess anti-inflammatory potential .

How can the synthetic methodology for this compound be adapted for introducing diverse functional groups?

Q. Advanced

- Nucleophilic substitution : Replace the Cl atom with amines (e.g., NH₂, morpholine) under SNAr conditions (K₂CO₃, DMF, 120°C) .

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions install aryl groups at the pyrazole 5-position .

- Reductive amination : Introduce alkyl chains via NH₂ modification (e.g., formaldehyde/NaBH₃CN) .

What are the challenges in establishing structure-activity relationships (SAR) for halogenated pyrazole derivatives, and how can they be addressed?

Q. Advanced

- Steric vs. electronic effects : Cl at 3-position enhances target affinity but reduces solubility. Use logP measurements and X-ray structures to decouple effects .

- Data normalization : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Machine learning : Train models on datasets (e.g., ChEMBL) to predict bioactivity cliffs .

What purification techniques are effective for isolating this compound from reaction mixtures?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for baseline separation .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 92–94°C) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.